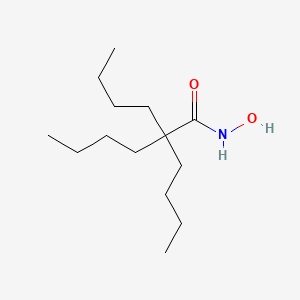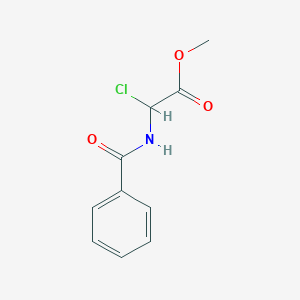
Tributylacetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributylacetohydroxamic acid is an organic compound belonging to the class of hydroxamic acids Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various applications, including medicinal chemistry and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributylacetohydroxamic acid can be synthesized through the reaction of tributylamine with acetohydroxamic acid. The reaction typically involves the following steps:
Formation of Acetohydroxamic Acid: Acetohydroxamic acid is prepared by reacting hydroxylamine with acetic anhydride under controlled conditions.
Reaction with Tributylamine: The acetohydroxamic acid is then reacted with tributylamine in the presence of a suitable solvent, such as ethanol or methanol, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Tributylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: These reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Tributylacetohydroxamic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, where it may inhibit metalloproteinases involved in tumor progression.
Industry: It is used in the extraction and purification of metals, as well as in the formulation of anti-corrosive agents.
Mecanismo De Acción
The mechanism of action of tributylacetohydroxamic acid involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial in its applications as an enzyme inhibitor and in metal extraction processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetohydroxamic Acid: Known for its use in treating urinary tract infections by inhibiting urease.
Salicylhydroxamic Acid: Used as an inhibitor of various enzymes, including those involved in cancer progression.
Benzohydroxamic Acid: Utilized in the flotation of minerals and as a chelating agent.
Uniqueness
Tributylacetohydroxamic acid is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability makes it particularly effective in applications requiring strong metal chelation, such as in medicinal chemistry and industrial metal extraction.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its ability to form stable metal complexes and inhibit metalloenzymes makes it a valuable tool in research and industry. Further studies are likely to uncover even more uses for this intriguing compound.
Propiedades
Número CAS |
52061-82-2 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
2,2-dibutyl-N-hydroxyhexanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-7-10-14(11-8-5-2,12-9-6-3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
Clave InChI |
SYBUTYMIJPIFDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(CCCC)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)




![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)




![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
